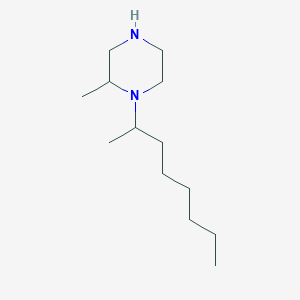
2-Methyl-1-(octan-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(octan-2-yl)piperazine is a chemical compound with the molecular formula C13H28N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by a piperazine ring substituted with a methyl group and an octan-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(octan-2-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
化学反应分析
Types of Reactions
2-Methyl-1-(octan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in various substituted piperazine derivatives .
科学研究应用
2-Methyl-1-(octan-2-yl)piperazine has several scientific research applications:
作用机制
The mechanism of action of 2-Methyl-1-(octan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. . This can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
2-Methyl-1-(octan-2-yl)piperazine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Another antipsychotic.
Indinavir: An antiretroviral drug.
Sitagliptin: Used to treat diabetes.
Vestipitant: An investigational drug for treating nausea and vomiting.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared
生物活性
2-Methyl-1-(octan-2-yl)piperazine is a chemical compound characterized by its unique piperazine structure, which is known for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The molecular formula of this compound is C13H27N. The structure features a piperazine ring with a methyl group and an octan-2-yl side chain, contributing to its lipophilicity and potential interactions with biological membranes.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions can lead to diverse pharmacological effects, including anxiolytic, antidepressant, and stimulant properties.
Target Receptors
- Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety levels.
- Dopamine Receptors : Interaction with dopamine receptors may affect reward pathways and motor control.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Study 1: Anxiolytic Effects in Rodent Models
A study investigated the anxiolytic properties of this compound using the elevated plus maze test in rodents. Results indicated a significant increase in open arm entries, suggesting reduced anxiety levels compared to control groups.
Study 2: Antidepressant-Like Effects
In another study, the compound was administered to mice subjected to chronic unpredictable stress. The results demonstrated a marked improvement in behavioral despair tests (forced swim test), indicating potential antidepressant-like effects.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Neurotransmitter Modulation : The compound shows a preference for binding to serotonin receptors over dopamine receptors, which may explain its anxiolytic properties.
- Metabolism and Bioavailability : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a half-life conducive for therapeutic use.
- Toxicology Assessments : Toxicological evaluations indicate low toxicity at therapeutic doses, although further studies are necessary to assess long-term effects and safety profiles.
属性
IUPAC Name |
2-methyl-1-octan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-4-5-6-7-8-12(2)15-10-9-14-11-13(15)3/h12-14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSIMXKIRNGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














